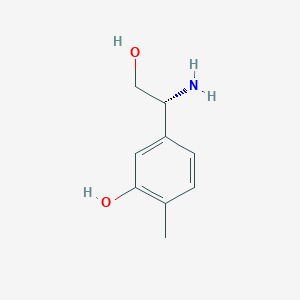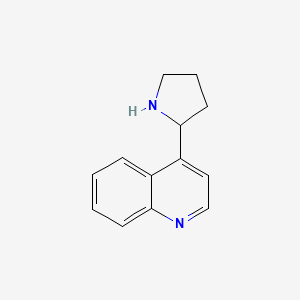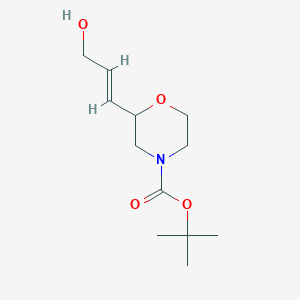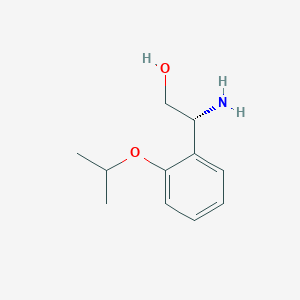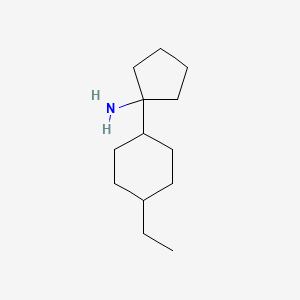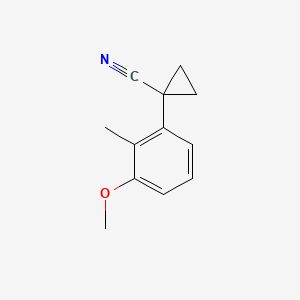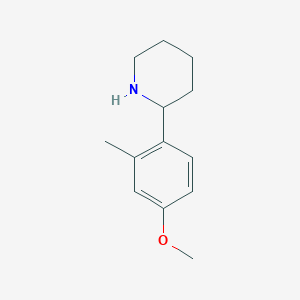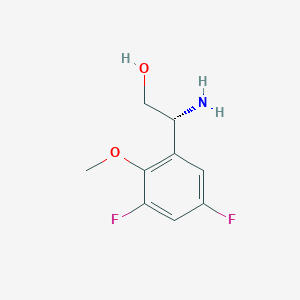
(r)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group, often using reagents like ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the amino group or reduce the phenyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deaminated or reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a candidate for studying enantiomer-specific interactions in biological systems.
Medicine
In medicine, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can also contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
®-2-Amino-2-(3,5-difluoro-2-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
®-2-Amino-2-(3,5-difluoro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of fluorine atoms in ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic characteristics. These properties can enhance the compound’s binding affinity and specificity for certain molecular targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H11F2NO2 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
HCCJJCHWZBQUKB-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1F)F)[C@H](CO)N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


